2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride is a chemical compound with the molecular formula and a CAS number of 1220033-45-3. This compound features a piperidine ring substituted with a hydroxy group and an amino group, making it of interest in various scientific fields, particularly in medicinal chemistry and pharmacology. It is classified as an organic compound and falls under the category of amino ketones.
The synthesis of 2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride typically involves the reaction of appropriate piperidine derivatives with aldehydes or ketones, followed by reductive amination processes. The synthesis can be performed under various conditions, including solvent-free methods or in the presence of solvents like ethanol or methanol.
The specific synthetic route may include:
The molecular structure of 2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride features:
2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity profile is influenced by the presence of both amino and hydroxy groups, making it suitable for further derivatization in synthetic organic chemistry.
The mechanism of action for this compound, particularly in pharmacological contexts, involves its interaction with biological targets such as receptors or enzymes. It may act as a neurotransmitter modulator or an enzyme inhibitor, depending on its specific application.
Research indicates that compounds with similar structures often exhibit effects on neurotransmitter systems, particularly those involved in mood regulation and cognitive function.
2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride has potential applications in:
This compound's unique structural features make it a valuable subject for further research into its biological activities and potential therapeutic uses.
The synthesis of 2-amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one hydrochloride (CAS 1220033-45-3) relies on strategic functionalization of the piperidine scaffold. A prevalent approach involves reductive amination of 4-hydroxypiperidine with α-amino ketone precursors, followed by hydrochloride salt formation to enhance stability [1] [10]. For chiral variants, asymmetric hydrogenation catalyzed by iridium complexes with ferrocene-based phosphine ligands achieves high enantioselectivity (up to >99% ee) and exceptional turnover numbers (TON up to 48,500) [6]. This method is particularly valuable for synthesizing γ-amino alcohol intermediates found in pharmaceuticals like duloxetine or atomoxetine, structurally analogous to the target compound’s hydroxyalkyl chain.
HazMat considerations significantly influence process design. Due to the compound’s classification under Class 6.1 (Toxic Substances), large-scale production requires specialized packaging (e.g., ≤1g units for Group I/II materials) to exempt shipments from hazardous material fees. FedEx ground shipping under "Limited Quantity" or "Excepted Quantity" rules avoids surcharges, while standard HazMat ground shipping incurs $50 per shipment [1].
Table 1: Key Synthetic Routes to Piperidine-Containing Scaffolds
Method | Conditions | Yield/Selectivity | Scale Advantage |
---|---|---|---|
Reductive Amination | 4-Hydroxypiperidine + α-Amino Ketone; HCl salt formation | 70-85% | Gram to kilogram scale |
Iridium-Catalyzed Asymmetric Hydrogenation | [Ir(COD)Cl]₂/(RC,SP,RC)-L6 ligand, NaOtBu, iPrOH, 30 atm H2 | >99% yield, >99% ee | High TON (48,500); Industrial applicability |
Solution-Phase Coupling | Ethyl cyanoacetate + Piperidine; Ethanol, RT, 2h | 92% (Analog synthesis) | Mild conditions, no catalyst [10] |
Lead compounds bearing the 4-hydroxypiperidine motif are frequently identified through scaffold hopping from bioactive piperidine alkaloids or FDA-approved drugs. For example, modifications of FXR agonists for metabolic dysfunction-associated steatohepatitis (MASH) demonstrated that introducing a 4-hydroxypiperidine moiety significantly reduced lipophilicity (LogP) while maintaining target engagement [3]. Similarly, anticancer agents incorporating this scaffold showed enhanced selectivity for kinases (e.g., VEGFR, ALK) due to the hydroxyl group’s capacity for hydrogen-bonding interactions with ATP-binding pockets .
Structural optimization of the target compound focuses on three regions:
Table 2: Lead Optimization Strategies for Hydroxy-Piperidine Derivatives
Modification Site | Structural Change | Biological Impact | Physicochemical Effect |
---|---|---|---|
Amino Acid Side Chain | 2-Methylpropan-1-one → 3-Phenylpropan-1-one | Enhanced binding to MenA (IC50 = 8–10 µM) | ↓ Aqueous solubility; ↑ LogP [5] [9] |
Piperidine C4 Hydroxyl | C4-OH → C3-OH (Positional isomer) | 10-fold ↓ FXR activation | Minimal LogP change [3] |
Counterion | HCl → Trifluoroacetate | Unchanged antitubercular activity | ↑ Crystallinity; ↓ Permeability [5] |
The bioactivity of 2-amino-1-(4-hydroxypiperidin-1-yl)-propanones is exquisitely sensitive to three structural elements:
SAR trends also highlight trade-offs:
Table 3: SAR Summary for Key Structural Elements
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: